(R)-3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester
Overview
Description
(R)-3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester is a chemical compound characterized by a bromine atom attached to the third carbon of a pyrrolidine ring, which is further esterified with tert-butyl carboxylic acid. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with pyrrolidine or its derivatives.
Bromination: The pyrrolidine ring is brominated at the 3-position using brominating agents like N-bromosuccinimide (NBS) or bromine in the presence of a catalyst.
Esterification: The resulting 3-bromopyrrolidine is then esterified with tert-butyl carboxylic acid using reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.
Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis methods, ensuring the use of large reactors, efficient mixing, and controlled reaction conditions to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The bromine atom can be oxidized to form a pyrrolidinone derivative.
Reduction: The bromine can be reduced to hydrogen, resulting in the formation of a pyrrolidine derivative.
Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3) or potassium iodide (KI) in polar aprotic solvents.
Major Products Formed:
Oxidation: Pyrrolidinone derivatives.
Reduction: Pyrrolidine derivatives.
Substitution: Substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds. Its reactivity makes it valuable in the development of new chemical entities.
Biology: It serves as a building block in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the design of drugs targeting neurological disorders and inflammation.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which (R)-3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester exerts its effects depends on its specific application. For example, in drug design, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
3-Chloromethyl-pyrrolidine-1-carboxylic acid tert-butyl ester: Similar structure but with a chlorine atom instead of bromine.
3-Methanesulfonyloxy-pyrrolidine-1-carboxylic acid tert-butyl ester: Contains a methanesulfonyl group instead of bromine.
Uniqueness: The presence of the bromine atom in (R)-3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester provides unique reactivity compared to its chloro and methanesulfonyloxy counterparts, making it more versatile in certain chemical transformations.
Properties
IUPAC Name |
tert-butyl (3R)-3-bromopyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BrNO2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h7H,4-6H2,1-3H3/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJTKPXFJOXKUEY-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80653093 | |
Record name | tert-Butyl (3R)-3-bromopyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80653093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
569660-97-5 | |
Record name | tert-Butyl (3R)-3-bromopyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80653093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-tert-butyl 3-bromopyrrolidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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